Technical Monograph: 2-(4-(Trifluoromethoxy)phenoxy)propanoyl Chloride
Technical Monograph: 2-(4-(Trifluoromethoxy)phenoxy)propanoyl Chloride
Status: Reactive Intermediate / Building Block Parent Acid CAS: 113136-77-9 (Reference for Precursor) Molecular Formula: C₁₀H₈ClF₃O₃ Molecular Weight: 268.62 g/mol
Executive Summary: The Fluorinated "Warhead"
In the landscape of modern medicinal chemistry and agrochemical design, 2-(4-(Trifluoromethoxy)phenoxy)propanoyl chloride serves as a critical electrophilic "warhead." It is not merely a reagent; it is a specialized delivery system for the 4-(trifluoromethoxy)phenoxy moiety—a pharmacophore prized for its unique combination of lipophilicity, metabolic stability, and electronic modulation.
This guide moves beyond standard catalogue data to provide a functional roadmap for researchers utilizing this intermediate to synthesize PPAR agonists, herbicidal esters (fops), or novel enzyme inhibitors.
Key Technical Value Proposition
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Metabolic Shielding: The trifluoromethoxy (
) group blocks para-position metabolic oxidation (CYP450) while increasing lipid permeability ( ). -
Reactivity: The acyl chloride functionality allows for rapid, catalyst-free coupling with weak nucleophiles (anilines, hindered alcohols) that fail with standard carbodiimide coupling.
Chemical Identity & Properties
Since this acyl chloride is hydrolytically unstable, it is rarely isolated for long-term storage. It is best characterized as the in-situ activated form of its parent acid.
| Property | Value / Description |
| Structure | A propanoyl chloride backbone linked via ether oxygen to a para-trifluoromethoxy benzene ring. |
| Boiling Point (Predicted) | ~115–120 °C at 15 mmHg (Extrapolated from parent acid) |
| Density (Predicted) | 1.35 ± 0.05 g/cm³ |
| Stability | Highly sensitive to moisture. Hydrolyzes back to parent acid rapidly in ambient air. |
| Electronic Effect | The |
Synthesis Protocol: In-Situ Generation
Expert Insight: While Thionyl Chloride (
Reagents
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Substrate: 2-[4-(trifluoromethoxy)phenoxy]propanoic acid (1.0 eq)
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Reagent: Oxalyl Chloride (1.2 eq)
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Catalyst: N,N-Dimethylformamide (DMF) (1-2 drops / 0.05 eq)
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Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology
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Setup: Flame-dry a 2-neck round bottom flask under Argon flow. Charge with Parent Acid and anhydrous DCM (0.2 M concentration).
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Activation: Cool the system to 0°C (Ice/Water bath). Add catalytic DMF.
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Observation: No immediate reaction should occur.
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Chlorination: Add Oxalyl Chloride dropwise via syringe pump or pressure-equalizing addition funnel over 15 minutes.
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Mechanism Check: Massive gas evolution (
, , ) indicates initiation. The reaction turns slightly yellow due to the Vilsmeier-Haack intermediate.
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Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours.
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Validation: Aliquot 50
into 500 anhydrous Methanol. Run TLC/LC-MS. Complete conversion of Acid ( X) to Methyl Ester ( Y) confirms the Chloride was formed.
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Workup: Concentrate in vacuo to remove excess oxalyl chloride and solvent. Do not wash with water. Re-dissolve immediately in reaction solvent for the next step.
Visualization: Synthesis & Reactivity Flow
The following diagram illustrates the activation pathway and the subsequent divergence into Amides or Esters.
Figure 1: Catalytic activation pathway using Oxalyl Chloride/DMF followed by nucleophilic acyl substitution.
Applications in Drug & Agrochemical Design
A. The "Fluorine Scan" in Lead Optimization
In medicinal chemistry, replacing a Chlorophenoxy or Phenoxy group with a Trifluoromethoxyphenoxy group is a classic bioisostere strategy.
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Effect: It lowers metabolic clearance. The
bond is stronger than , and the steric bulk of hinders the approach of metabolic enzymes without drastically changing the overall shape of the molecule compared to an isopropyl or tert-butyl group. -
Target Class: PPAR agonists (Peroxisome Proliferator-Activated Receptors) often utilize this tail to dock into the lipophilic pocket of the receptor.
B. Herbicidal "Fops" (Aryloxyphenoxypropionates)
This chloride is the direct precursor to the "Fop" class of herbicides (ACCase inhibitors).
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Mechanism: The propanoyl chloride is esterified with complex alcohols (e.g., propargyl alcohol) to create pro-herbicides that penetrate the plant cuticle before hydrolyzing back to the toxic acid.
Safety & Handling Protocols
Hazard Class: Corrosive (Skin Burns/Eye Damage), Lachrymator.
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Moisture Exclusion: All glassware must be oven-dried. Use Schlenk lines or drying tubes (CaCl₂).
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Quenching: Never pour unreacted acyl chloride directly into the waste. Quench slowly with ice-cold methanol or saturated sodium bicarbonate solution in a fume hood to neutralize generated HCl.
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PPE: Double nitrile gloves are required. A face shield is recommended during the evaporation step due to the risk of "bumping" caused by degassing.
References
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Leroux, F. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Unique Properties." ChemBioChem.
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Muller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
- Clayden, J., et al. (2012).Organic Chemistry. "Acyl Chlorides and their Synthesis." Oxford University Press.
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PubChem Compound Summary. "2-[4-(Trifluoromethoxy)phenoxy]propanoic acid." (Parent Acid Data).
